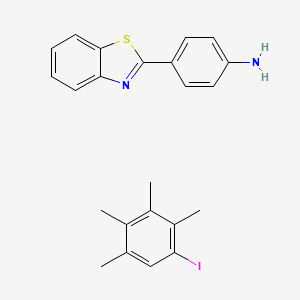

4-(1,3-Sbenzothiazol-2-YL)phenylamine

Description

Historical Context of Benzothiazole Derivatives in Chemical Research

Benzothiazole derivatives have occupied a pivotal role in chemical research since their discovery in the late 19th century. The parent compound, 1,3-benzothiazole , was first synthesized in 1889 by Heinrich Debus through the condensation of 2-aminothiophenol with aldehydes. Initially explored as synthetic intermediates, benzothiazoles gained prominence in the mid-20th century when their biological activities were uncovered. The fusion of a benzene ring with a thiazole moiety creates a planar, electron-deficient scaffold capable of diverse molecular interactions, which catalyzed investigations into their pharmacological potential.

A landmark development emerged with the discovery of 2-arylbenzothiazoles , a subclass where aryl groups are appended to the thiazole ring’s second position. These derivatives, including 4-(1,3-benzothiazol-2-yl)phenylamine, became focal points in medicinal chemistry due to their affinity for biological targets. For instance, the antitumor properties of PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) and compound 4i (a 2,6-disubstituted benzothiazole) highlighted the scaffold’s versatility in oncology. Concurrently, structural modifications of the benzothiazole nucleus revealed enhanced selectivity for receptors such as EGFR and C-Met, cementing its status as a privileged structure in drug discovery.

Structural Significance of the 2-Arylbenzothiazole Scaffold

The 2-arylbenzothiazole framework combines aromatic stability with heterocyclic reactivity, enabling tailored interactions with biomolecular targets. The benzothiazole core’s coplanar geometry facilitates π-π stacking and hydrogen bonding, while the sulfur atom contributes to hydrophobic interactions. Substitution at the 2-position with aryl groups, as in 4-(1,3-benzothiazol-2-yl)phenylamine, introduces steric and electronic modulation critical for bioactivity.

Key structural features include:

- Electron-withdrawing thiazole ring : Enhances electrophilicity, promoting interactions with nucleophilic residues in enzymes or receptors.

- Aryl group flexibility : The phenylamine substituent at the 2-position allows conformational adaptability, enabling binding to diverse protein pockets.

- Hydrogen-bonding capacity : The amine group in 4-(1,3-benzothiazol-2-yl)phenylamine can act as a donor or acceptor, fostering stable ligand-receptor complexes.

Synthetic routes to 2-arylbenzothiazoles often involve condensation of 2-mercaptoaniline with aldehydes or acid chlorides. For example, reacting benzothiazole with 2-hydroxyiodobenzene in dimethyl sulfoxide (DMSO) yields 2-phenol-benzothiazole derivatives, demonstrating the scaffold’s synthetic versatility. Modifications at the 4-position of the aryl group, as seen in 4-(1,3-benzothiazol-2-yl)phenylamine, further optimize pharmacokinetic properties such as solubility and metabolic stability.

Rationale for Studying 4-(1,3-Benzothiazol-2-yl)phenylamine

The investigation of 4-(1,3-benzothiazol-2-yl)phenylamine is driven by its dual role as a structural analog and a pharmacophore in drug design. Its phenylamine moiety introduces a primary amine group, which enhances water solubility compared to non-polar benzothiazole derivatives, addressing a common limitation in drug development. This compound’s planar structure aligns with the requirements for intercalation into DNA or binding to kinase domains, suggesting potential applications in oncology and neurology.

In anticancer research , derivatives of 2-arylbenzothiazoles exhibit selective toxicity toward cancer cells by inhibiting pathways such as PI3K/Akt/mTOR. The amine group in 4-(1,3-benzothiazol-2-yl)phenylamine could facilitate covalent binding to cysteine residues in target proteins, enhancing inhibitory potency. Additionally, its fluorescence properties, observed in analogs like 3a (a nitrobenzofurazan-containing benzothiazole), enable its use as a probe for imaging amyloid aggregates in Alzheimer’s disease.

Properties

Molecular Formula |

C23H23IN2S |

|---|---|

Molecular Weight |

486.4 g/mol |

IUPAC Name |

4-(1,3-benzothiazol-2-yl)aniline;1-iodo-2,3,4,5-tetramethylbenzene |

InChI |

InChI=1S/C13H10N2S.C10H13I/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;1-6-5-10(11)9(4)8(3)7(6)2/h1-8H,14H2;5H,1-4H3 |

InChI Key |

BWNLMCKTXZAZNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)I.C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of 2-aminothiophenol with para-substituted aniline | Acid catalyst (e.g., polyphosphoric acid), dehydrating agents | 80–120°C | 60–85 | Requires careful control of pH and temperature to avoid polymerization |

| Nitration of aniline followed by reduction and cyclization | HNO3/H2SO4 for nitration; Sn/HCl or catalytic hydrogenation for reduction | Nitration <50°C; reduction reflux | 50–75 | Multi-step process; reduction step critical for purity; separation involves distillation |

| Palladium-catalyzed C-N coupling | Pd catalyst, base (e.g., K2CO3), solvent (DMF or toluene) | 80–110°C | 70–90 | High selectivity; requires halogenated benzothiazole precursor |

Research Findings and Optimization

- Studies indicate that the condensation method yields high purity products when the reaction is performed under inert atmosphere to prevent oxidation of thiol groups.

- The nitration-reduction route, while classical, involves hazardous reagents and requires extensive purification steps such as steam distillation and solvent extraction to isolate the amine.

- Transition metal-catalyzed coupling reactions have gained prominence due to milder conditions and better functional group tolerance, improving overall synthetic efficiency.

- Reaction monitoring by NMR and mass spectrometry confirms the formation of the benzothiazole ring and the para-substituted amine structure.

- Optimization of temperature and solvent polarity significantly affects the yield and selectivity of the final product.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield | Key Challenges |

|---|---|---|---|---|

| Condensation Reaction | Simple reagents, direct ring formation | Requires strict pH and temperature control | 60–85% | Avoiding side reactions and polymerization |

| Nitration and Reduction | Well-established, accessible reagents | Multi-step, hazardous reagents, complex purification | 50–75% | Purification and handling toxic reagents |

| Palladium-Catalyzed Coupling | High selectivity, mild conditions | Requires expensive catalysts and precursors | 70–90% | Catalyst cost and precursor availability |

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that metal complexes containing benzothiazole derivatives demonstrate remarkable activity against various bacteria and fungi, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship studies suggest that modifications at specific positions on the benzothiazole ring can enhance antibacterial effectiveness.

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer potential. For example, certain complexes have shown cytotoxic effects against cancer cell lines such as ovarian cancer . The mechanism of action often involves the induction of apoptosis in tumor cells, making these compounds valuable in cancer therapy research.

Neurological Applications

Acetylcholinesterase Inhibition

Compounds based on 4-(1,3-benzothiazol-2-yl)phenylamine have been studied for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. A series of synthesized compounds demonstrated potent inhibitory activity with IC50 values as low as 2.7 µM, indicating their potential as therapeutic agents for cognitive disorders .

| Compound | IC50 Value (µM) | Activity Type |

|---|---|---|

| Compound 3i | 2.7 | Acetylcholinesterase Inhibitor |

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

The compound has also found applications in material science, particularly in the development of OLED materials. Its unique electronic properties make it suitable for use in optoelectronic devices, which are crucial for modern display technologies .

Case Studies

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various benzothiazole derivatives against a range of pathogens. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .

Cytotoxicity Assessment

Another case study focused on the cytotoxic effects of metal complexes containing benzothiazole derivatives against different cancer cell lines. The findings revealed that some complexes induced apoptosis effectively, suggesting their potential use in anticancer therapies .

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)phenylamine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Benzothiazole vs. Benzimidazole : Replacing benzothiazole with benzimidazole (as in ) retains anticancer activity but alters specificity. The benzimidazole derivative exhibits potent Topo IIα inhibition (GI₅₀ ~1.30 μM) , whereas benzothiazole-based analogs show dual antimicrobial and anticancer profiles .

- Disubstituted Phenylamines: (3,4-Dimethyl)phenylamine () demonstrates enhanced Nrf2 activation compared to monosubstituted analogs, suggesting steric and electronic effects from substituents modulate bioactivity .

Physicochemical and Thermal Properties

Benzothiazole-containing compounds generally exhibit high thermal stability. For example, azomethines with triphenylamine cores () display decomposition temperatures above 300°C, attributed to extended π-conjugation . While direct data for 4-(1,3-benzothiazol-2-yl)phenylamine is unavailable, its structural similarity to these azomethines suggests comparable thermal resilience. In contrast, disubstituted phenylamines (e.g., 3,4-methylenedioxy derivatives) may exhibit lower melting points due to reduced crystallinity .

Table 2: Activity Comparison of Selected Compounds

Key Findings :

- Antifungal Activity : The thiazole derivative IX-3g (EC₅₀: 1.03 mM) outperforms commercial fungicides, highlighting the importance of hydroxymethyl/ethyl groups in enhancing fungicidal potency .

- Anticancer Mechanisms : Benzothiazole derivatives induce apoptosis via Topo IIα suppression, similar to benzimidazole-based pyrazolo[3,4-d]pyrimidines . However, the latter shows higher potency, possibly due to improved DNA intercalation from the pyrimidine scaffold .

Q & A

Q. What are the established methods for synthesizing 4-(1,3-benzothiazol-2-yl)phenylamine, and how is its purity validated?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, 4-aminophenyl derivatives can react with benzothiazole precursors under reflux conditions in absolute ethanol with catalytic glacial acetic acid . After reflux, solvent removal under reduced pressure yields the crude product, which is purified via recrystallization or column chromatography. Characterization:

- 1H/13C-NMR : Peaks at δ 8.04 ppm (aromatic protons), 4.02 ppm (–NH2), and 163.96 ppm (carbonyl/thiazole carbons) confirm the structure .

- IR : Bands at 3314 cm⁻¹ and 3190 cm⁻¹ (–NH2 stretching) and 1600–1650 cm⁻¹ (C=N/C=C) validate functional groups .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to confirm >95% purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Assign aromatic proton signals (e.g., δ 7.39–8.04 ppm) and amine protons (δ 4.02 ppm) to verify connectivity .

- Mass Spectrometry (MS) : Compare the molecular ion peak (e.g., m/z 239.06 for C₁₃H₁₀N₂S) with theoretical values.

- X-ray Crystallography : Resolve crystal packing and bond angles to confirm planar benzothiazole-phenylamine geometry (if crystalline) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when encountering low purity or side products?

Methodological Answer:

- Reaction Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of benzothiazole to phenylamine) and extend reflux time (6–8 hours) to enhance conversion .

- Purification : Use gradient elution in column chromatography (hexane/ethyl acetate 9:1 to 7:3) to separate unreacted precursors.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

Q. How should researchers interpret contradictory bioactivity data across studies?

Methodological Answer: Contradictions may arise from variations in:

- Biological Assays : Compare activity against specific microbial strains (e.g., Staphylococcus aureus vs. E. coli) or cancer cell lines (e.g., MCF-7 vs. HeLa) .

- Dosage : Evaluate IC₅₀ values in context; for example, Entry 3a in Table 1 shows moderate activity (MIC = 12 µg/mL) against Sp1, while Entry 3f exhibits higher potency (MIC = 10 µg/mL) under identical conditions .

- Structural Analogues : Test derivatives (e.g., substituting –NO₂ or –OCH₃ groups) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Methodological Answer:

- SAR-Driven Design : Introduce electron-withdrawing groups (–NO₂, –CF₃) at the phenyl ring to improve antimicrobial activity .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like DNA gyrase or tubulin .

- Hybrid Molecules : Synthesize triazole or oxadiazole hybrids (e.g., 1,3,5-triazinane-2-thiones) to leverage synergistic effects .

Q. How can researchers troubleshoot inconsistent spectroscopic data (e.g., NMR peak splitting)?

Methodological Answer:

- Dynamic Effects : Check for tautomerism in the benzothiazole ring, which may cause unexpected splitting .

- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous to prevent –NH2 proton exchange broadening.

- Impurity Profiling : Run LC-MS to detect trace byproducts (e.g., uncyclized intermediates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.